Cas no 79233-13-9 (Benzene,1,4-dimethoxy-2-(3-methyl-2-buten-1-yl)-)
79233-13-9 structure
Product Name:Benzene,1,4-dimethoxy-2-(3-methyl-2-buten-1-yl)-
CAS No:79233-13-9
MF:C13H18O2
MW:206.280824184418
CID:573959
PubChem ID:331518
Update Time:2025-04-19
Benzene,1,4-dimethoxy-2-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,4-dimethoxy-2-(3-methyl-2-buten-1-yl)-
- 1,4-dimethoxy-2-(3-methylbut-2-enyl)benzene
- 1,4-dimethoxy-2-(3-methyl-2-butenyl)benzene
- 2-prenyl-1,4-dimethoxybenzene
- AC1L797K
- NSC324364
- prenyl-1,4-dimethoxybenzene
- 79233-13-9
- 1,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)benzene
- DTXSID20318013
- NSC-324364
-
- Inchi: 1S/C13H18O2/c1-10(2)5-6-11-9-12(14-3)7-8-13(11)15-4/h5,7-9H,6H2,1-4H3
- InChI Key: PWTDGJPYEZAUKL-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1C/C=C(\C)/C)OC
Computed Properties
- Exact Mass: 206.13074
- Monoisotopic Mass: 206.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.967
- Boiling Point: 289.9°C at 760 mmHg
- Flash Point: 105.2°C
- Refractive Index: 1.502
- PSA: 18.46
- LogP: 3.21250
Benzene,1,4-dimethoxy-2-(3-methyl-2-buten-1-yl)- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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